![molecular formula C10H18N2O2 B2580230 methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate CAS No. 1807937-98-9](/img/structure/B2580230.png)
methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of Methyl (methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is not fully understood. However, it is believed to act on the central nervous system by interacting with various neurotransmitter systems, including the gamma-aminobutyric acid (GABA) receptor and the N-methyl-D-aspartate (NMDA) receptor. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which play a role in inflammation.
Biochemical and Physiological Effects:
Methyl (this compound)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant properties. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Methyl (methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its biochemical and physiological effects. However, it also has some limitations. For example, it can be difficult to determine its mechanism of action, and it may not be effective in all types of experiments.
Future Directions
There are several future directions for research on Methyl (methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate. One area of research could focus on its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of research could focus on its potential use in the treatment of various types of cancer. Additionally, further studies could be conducted to determine its mechanism of action and to identify any potential side effects.
Synthesis Methods
Methyl (methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate can be synthesized using a variety of methods, including the Staudinger reaction, the Buchwald-Hartwig amination, and the Suzuki-Miyaura coupling reaction. The most commonly used method for the synthesis of this compound is the Staudinger reaction, which involves the reaction of an imine with a trialkylphosphine to form an aza-ylide intermediate. The aza-ylide intermediate is then reacted with an alkylating agent to form the desired product.
Scientific Research Applications
Methyl (methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate has been studied for its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and various types of cancer.
properties
IUPAC Name |
methyl (3aS,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-12-4-3-10(9(13)14-2)7-11-5-8(10)6-12/h8,11H,3-7H2,1-2H3/t8-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFGEDMBTCZRMU-WCBMZHEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CNCC2C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2(CNC[C@H]2C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride](/img/structure/B2580147.png)
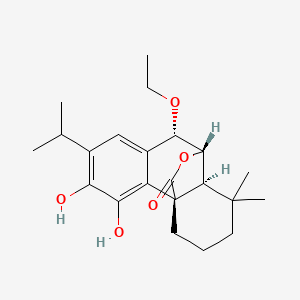
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2580149.png)
![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2580150.png)
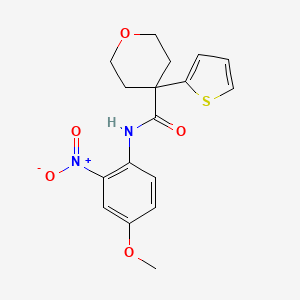



![3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid](/img/structure/B2580161.png)
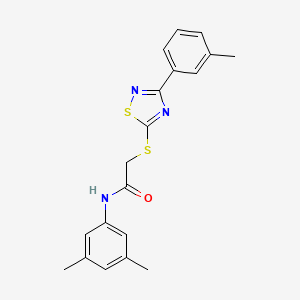
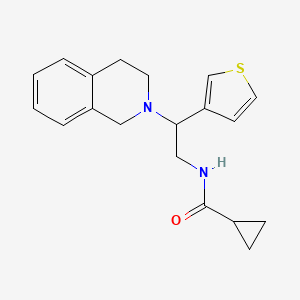

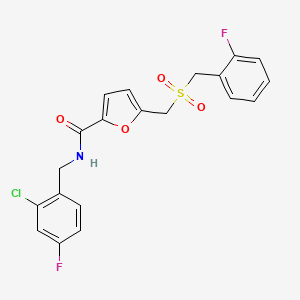
![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580170.png)